

# Early-phase clinical trial data for Zetomipzomib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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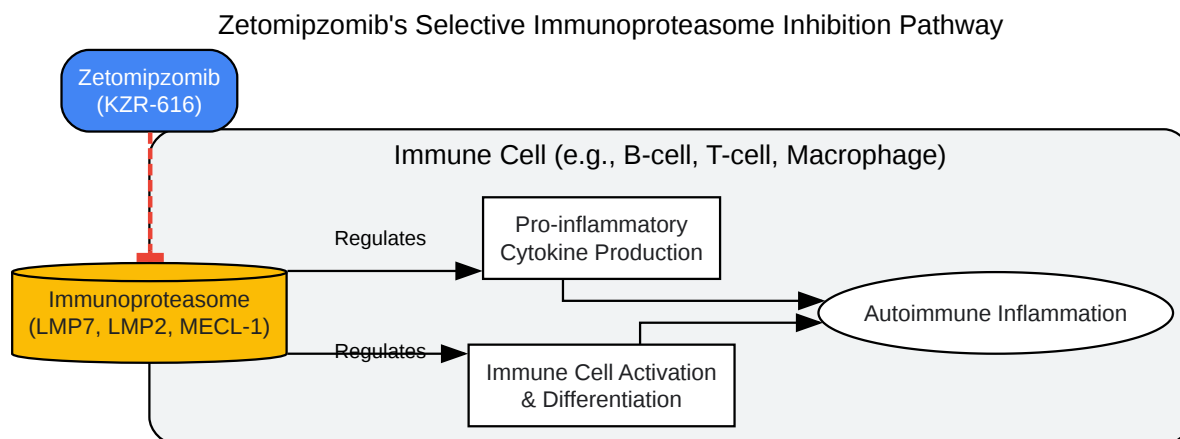
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## An In-depth Technical Guide to Early-Phase Clinical Data of Zetomipzomib

This guide provides a comprehensive overview of early-phase clinical trial data for zetomipzomib, a first-in-class, selective immunoproteasome inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, clinical efficacy, safety profile, and the methodologies of key studies.

## Core Mechanism of Action

Zetomipzomib is a novel, selective inhibitor of the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in the immune system by degrading proteins involved in inflammatory signaling pathways.[1] Zetomipzomib selectively targets the LMP7 (IC50: 39 nM) and LMP2 (IC50: 131 nM) subunits of the immunoproteasome.[3] This inhibition leads to a broad immunomodulatory effect across both the innate and adaptive immune systems, affecting the activity of macrophages, B cells, and T cells, and blocking the production of multiple inflammatory cytokines without causing broad immunosuppression.[1][4][5]



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Caption: Mechanism of Action of Zetomipzomib.

## Early-Phase Clinical Development

Zetomipzomib has been evaluated in several early-phase clinical trials across a range of autoimmune diseases, including lupus nephritis (LN), systemic lupus erythematosus (SLE), autoimmune hepatitis (AIH), dermatomyositis (DM), and polymyositis (PM).

### MISSION Study (Phase 1b/2) in Lupus Nephritis and SLE

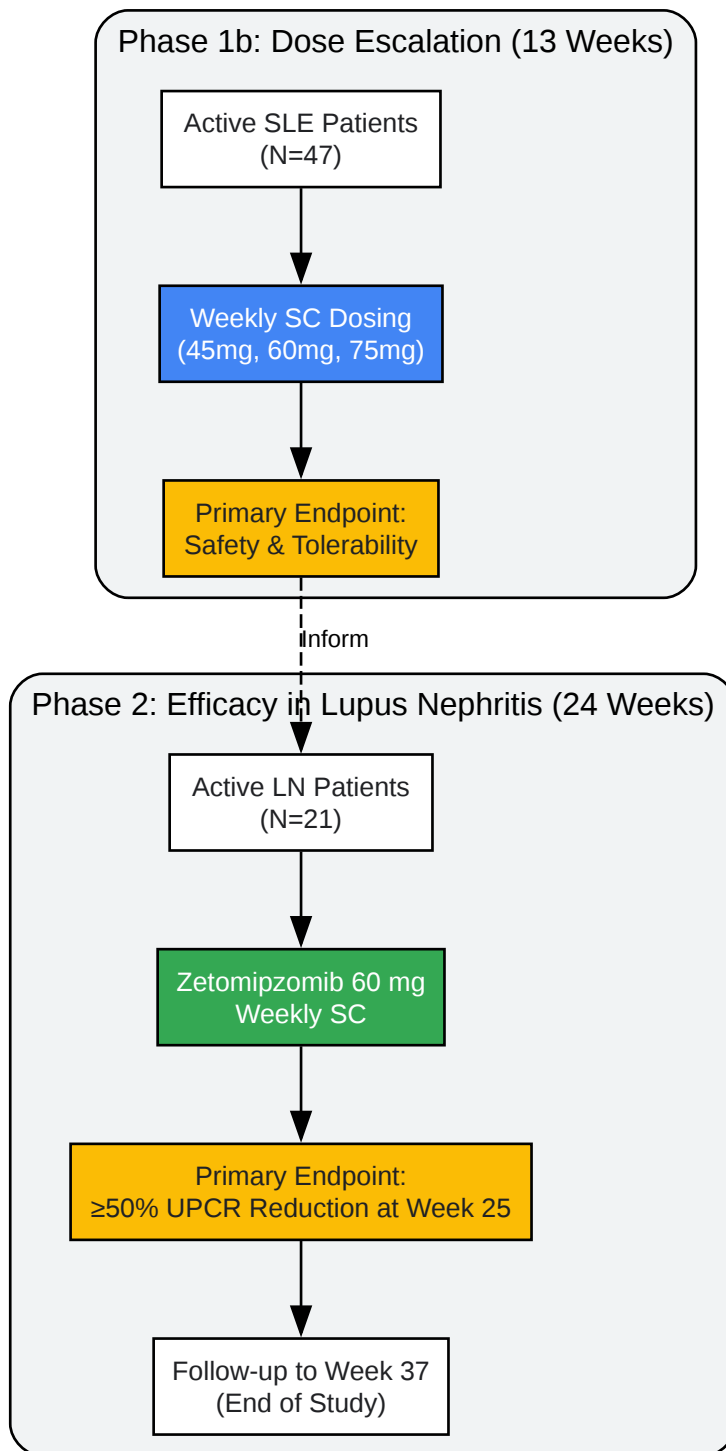
The MISSION study was an open-label, Phase 1b/2 trial designed to assess the safety, tolerability, and efficacy of zetomipzomib in patients with active SLE, with or without LN.<sup>[4][6]</sup>

- Study Design: The study consisted of a Phase 1b dose-escalation portion and a Phase 2 portion focused on patients with active LN.<sup>[6][7]</sup>
- Patient Population:
  - Phase 1b: Patients with active SLE (with or without nephritis).<sup>[7]</sup> 47 patients were enrolled.<sup>[6]</sup>
  - Phase 2: Patients with active, proliferative LN (Class III or IV, with or without Class V) and a urine protein to creatinine ratio (UPCR) of  $\geq 1.0$ , despite stable background therapy.<sup>[7][8]</sup>

21 patients were enrolled.[4]

- Dosing Regimen:
  - Phase 1b: Multiple dose escalation cohorts received weekly subcutaneous (SC) injections for 13 weeks, with doses ranging from 45 mg to 75 mg, some with an initial step-up dosing.[7]
  - Phase 2: Zetomipzomib 60 mg administered subcutaneously once weekly for 24 weeks (with an initial 30 mg dose).[5][8]
- Primary Endpoints:
  - Phase 1b: Safety and tolerability, assessed by the number of treatment-related adverse events.[7]
  - Phase 2: The number of patients achieving a 50% or greater reduction in UPCR from baseline after 24 weeks of treatment.[5][8]
- Key Assessments: Safety, tolerability, UPCR, renal function (eGFR), SLE disease activity scores (e.g., SLEDAI-2K), and biomarkers (e.g., anti-dsDNA, C3/C4, urinary CD163).[4][6]

## MISSION Study (NCT03393013) Workflow

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Caption: Workflow of the Phase 1b/2 MISSION Study.

Table 1: Baseline Characteristics of Phase 2 Patients (Safety Population, N=21)

Characteristic	Value
Mean Age (years)	35.3[4]
Female	90.5%[4]
Hispanic/Latino	52.4%[4]
Mean LN Duration (years)	5.3[4]
Mean Baseline UPCR (mg/mg)	2.6[4]
Mean Baseline eGFR (mL/min/1.73m²)	104.7[4]
Concomitant Medications	
Corticosteroids	100% (Mean dose: 20.2 mg/d)[4]
MMF or Mycophenolic Acid	95.2%[4]

| Hydroxychloroquine (HCQ) | 66.7%[4] |

Table 2: Efficacy Results in Lupus Nephritis (Phase 2, Evaluable Population, n=17)

Endpoint	Week 25 (End of Treatment)	Week 37 (End of Study)
Overall Renal Response (ORR) <sup>1</sup>	11/17 (64.7%)[9][10]	15/17 (88.2%)
**Complete Renal Response (CRR)* <sup>2</sup>	6/17 (35.2%)[9][10]	6/17 (35.3%)
Median UPCR	-	0.32
Steroid Reduction (to ≤10 mg/day)	14/17 patients[4]	Maintained[6]

Value for Week 29 reported as maintained from EOT[10]. <sup>1</sup>ORR: ≥50% reduction in UPCR from baseline.[10] <sup>2</sup>CRR: UPCR ≤0.5, stable eGFR, corticosteroids ≤10 mg/day, and no prohibited

medications.[4]

Table 3: Safety and Tolerability Profile (MISSION Study)

Adverse Event Profile	Description
Common Adverse Events	<b>Injection site reactions (mild to moderate), pyrexia (fever), headache, nausea.[6][10]</b>
Severity	Adverse events were generally mild-to-moderate (Grade 1 or 2).[4][10]
Serious Adverse Events (SAEs)	Two SAEs were reported in the interim analysis. [8]
Infections	No serious or opportunistic infections were reported.[4][6]

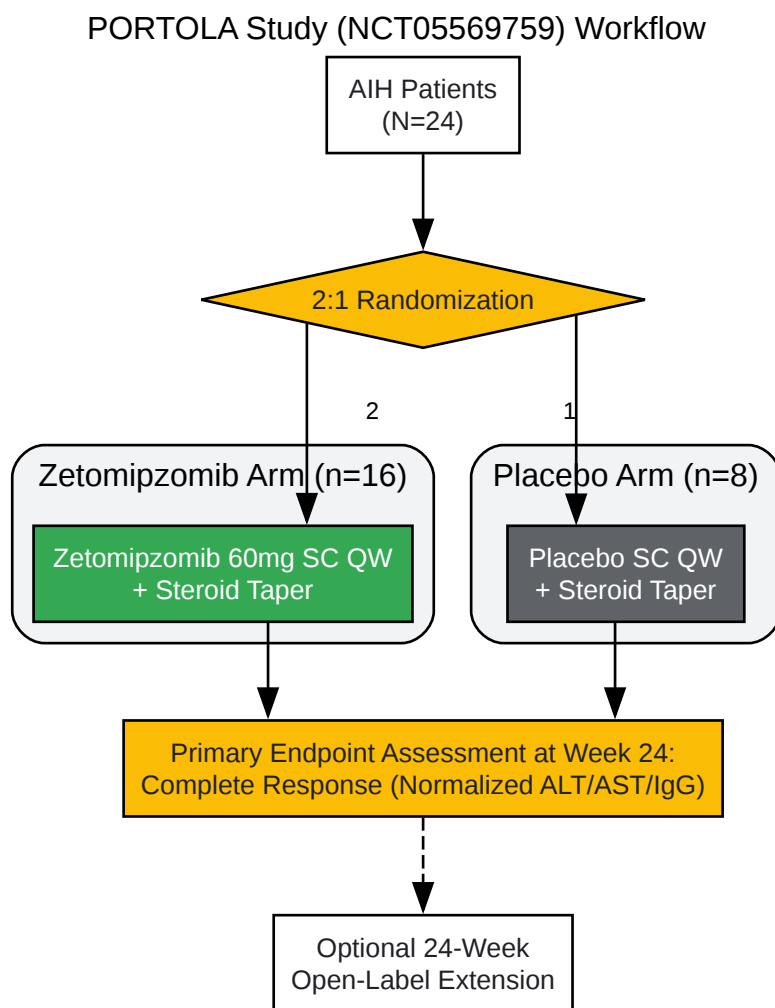
| Immune Cell Depletion | No evidence of immune cell depletion.[4][6] |

## PORTOLA Study (Phase 2a) in Autoimmune Hepatitis

The PORTOLA trial was a randomized, double-blind, placebo-controlled Phase 2a study to evaluate zetomipzomib in patients with AIH who were not responding adequately to standard of care.[11][12]

- **Study Design:** A placebo-controlled, randomized (2:1), double-blind trial with a 24-week treatment period, followed by an optional 24-week open-label extension.[12][13]
- **Patient Population:** 24 adult patients with AIH with an incomplete response to, or relapse from, standard-of-care therapy.[11][12]
- **Dosing Regimen:** Patients received either 60 mg of zetomipzomib (initial 30 mg dose) or placebo via weekly SC injection, in addition to background therapy that included a protocol-suggested steroid taper.[11][12]
- **Primary Endpoint:** The proportion of patients achieving a Complete Response (CR) by week 24. CR was defined as the normalization of ALT, AST, and IgG levels.[11]

- Key Assessments: Safety, tolerability, rates of CR, and ability to taper steroid dosage.[11][14]



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Caption: Workflow of the Phase 2a PORTOLA Study.

Table 4: Efficacy Results in Autoimmune Hepatitis (ITT Population, Week 24)

Endpoint	Zetomipzomib (n=16)	Placebo (n=8)
Complete Response (CR)	<b>50.0% (8/16)</b>	<b>37.5% (3/8)[11]</b>
CR + Steroid Taper to ≤5 mg/day	31.3% (5/16)	12.5% (1/8)[11]

| CR + Complete Steroid Withdrawal | 18.8% (3/16) | 0% (0/8)[11] |

Table 5: Efficacy in Subgroup on Steroids at Screening (n=21)

Endpoint	Zetomipzomib (n=14)	Placebo (n=7)
Complete Response (CR)	57.1% (8/14)	28.6% (2/7)[11]

| CR + Steroid Taper to  $\leq 5$  mg/day | 35.7% (5/14) | 0% (0/7)[11] |

Table 6: Safety and Tolerability Profile (PORTOLA Study)

Safety Profile	Description
Overall Profile	<b>Favorable safety profile observed during the 6-month blinded treatment period.</b>
Disease Flares	No disease flares were reported in any zetomipzomib-treated patient who achieved a CR.[11]

| Recommendation | An independent safety monitoring committee found no major safety issues and recommended the trial proceed without modification.[14] |

## Other Early-Phase Studies

- PALIZADE (Phase 2b, LN): This global, randomized, placebo-controlled trial (NCT05781750) was designed to further evaluate zetomipzomib (30 mg and 60 mg) in active LN.[15][16] The trial was terminated early for strategic business reasons following a recommendation to pause enrollment due to four fatalities (one in the placebo arm) and other serious adverse events.[15] At termination, the mean treatment duration was 16.7 weeks for the 84 enrolled patients.[15]
- PRESIDIO (Phase 2, DM/PM): In this trial for dermatomyositis and polymyositis, zetomipzomib was well-tolerated but did not show significant differentiation from placebo on the primary endpoint.[2]

- Phase 1 (Healthy Volunteers): A Phase 1 study in healthy volunteers demonstrated that zetomipzomib administration resulted in selective inhibition of the immunoproteasome and blocked ex vivo stimulated cytokine release, confirming its mechanism of action in humans. [17]

## Summary and Conclusion

Early-phase clinical data suggest that zetomipzomib has a broad immunomodulatory and anti-inflammatory potential across multiple autoimmune diseases.[1] In the MISSION study, treatment with zetomipzomib led to clinically meaningful renal responses and a reduction in steroid use for patients with lupus nephritis, all while maintaining a favorable safety profile with no signs of significant immunosuppression.[6][9] Similarly, in the PORTOLA study, zetomipzomib demonstrated promising steroid-sparing effects and higher rates of complete remission compared to placebo in a difficult-to-treat autoimmune hepatitis population.[11] While development in lupus nephritis was discontinued for strategic reasons after the PALIZADE trial was halted, the collective early-phase data underscore the potential of selective immunoproteasome inhibition as a therapeutic strategy for autoimmune conditions.[11][14]

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- To cite this document: BenchChem. [Early-phase clinical trial data for Zetomipzomib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394532#early-phase-clinical-trial-data-for-zetomipzomib]

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